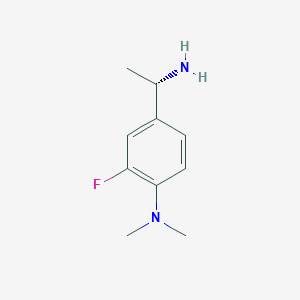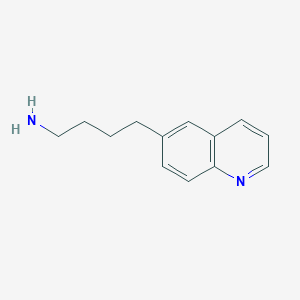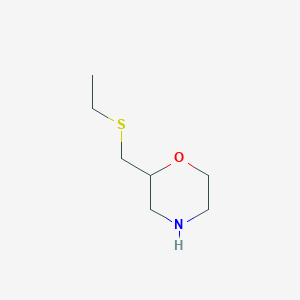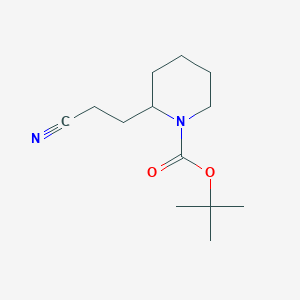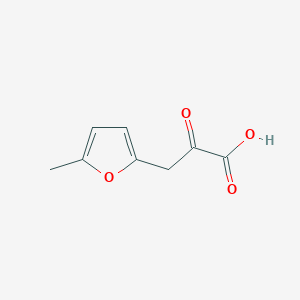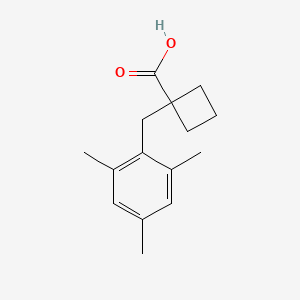
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chiral compound with significant biological activity. It is known for its role as a protease inhibitor, particularly targeting aminopeptidases. This compound is often used in biochemical research and has potential therapeutic applications due to its ability to modulate enzyme activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-phenylalanine.
Formation of Intermediate: The amino group of L-phenylalanine is protected, and the carboxyl group is activated to form an intermediate.
Reduction and Hydrolysis: The intermediate undergoes reduction and hydrolysis to yield the desired chiral compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride involves similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in biochemical assays or therapeutic applications.
Applications De Recherche Scientifique
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is widely used in scientific research due to its inhibitory effects on proteases. Some key applications include:
Biochemistry: Used as a tool to study enzyme kinetics and inhibition.
Medicine: Potential therapeutic agent for conditions involving excessive protease activity.
Chemistry: Employed in the synthesis of complex molecules and as a chiral building block.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The compound exerts its effects by binding to the active site of aminopeptidases, thereby inhibiting their activity. This inhibition prevents the breakdown of peptides, leading to increased levels of bioactive peptides. The molecular targets include leucine aminopeptidase and aminopeptidase B, which are involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bestatin: Another aminopeptidase inhibitor with a similar structure but different stereochemistry.
Leupeptin: A protease inhibitor with broader specificity.
E-64: A cysteine protease inhibitor with a different mechanism of action.
Uniqueness
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is unique due to its specific inhibition of aminopeptidases and its chiral nature, which can influence its binding affinity and selectivity. This makes it a valuable tool in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C10H15ClN2O2 |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H/t8-,9+;/m1./s1 |
Clé InChI |
CLQMCTADJQLZSO-RJUBDTSPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)N)O)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


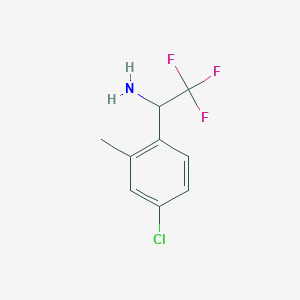
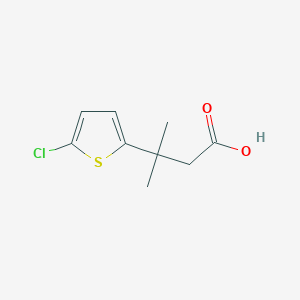
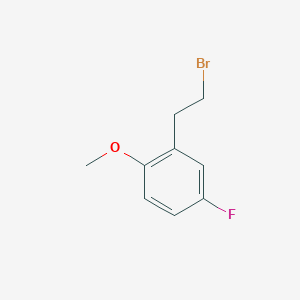
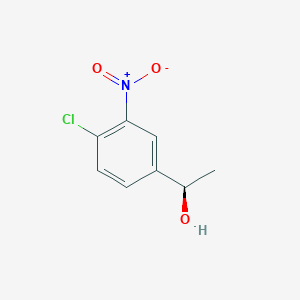
![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)

